REACTION_CXSMILES
|
C(N[C:6]([C:8]1[S:12][C:11]2[CH2:13][C:14]([CH3:17])([CH3:16])[CH2:15][C:10]=2[C:9]=1[CH:18]=[N:19][NH2:20])=[O:7])(C)(C)C>OS(O)(=O)=O>[CH3:17][C:14]1([CH3:16])[CH2:13][C:11]2[S:12][C:8]3[C:6](=[O:7])[NH:20][N:19]=[CH:18][C:9]=3[C:10]=2[CH2:15]1
|
Name
|
131g
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(=O)C1=C(C2=C(S1)CC(C2)(C)C)C=NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica-gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 100:1 dichloromethane/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC=2C=3C=NNC(C3SC2C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |